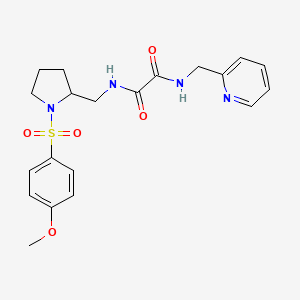

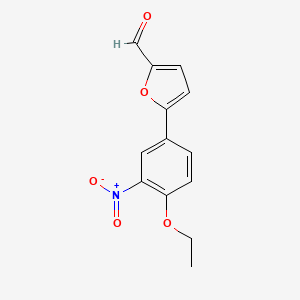

![molecular formula C17H17FN4O3S B2958347 (Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1207061-89-9](/img/structure/B2958347.png)

(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with a pyrazole ring as one of its main components . Pyrazoles have an unsymmetrical structure, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical And Chemical Properties Analysis

Pyrazoles are typically white solids that dissolve well in polar organic solvents . They have a molecular weight of 96.1304 g/mol .Scientific Research Applications

Antipsychotic Potential and SAR Exploration

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds with potential antipsychotic properties, explored their synthesis, pharmacological evaluation, and structure-activity relationship (SAR). These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action. The study found that specific structural modifications could enhance activity, providing insights into the design of new antipsychotic drugs (Wise et al., 1987).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives as anticancer agents. These investigations revealed that certain substitutions on the benzothiazole scaffold significantly modulate the antitumor properties. The research involved synthesizing new derivatives and testing their anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Osmaniye et al., 2018).

Heterocyclic Compound Synthesis

Studies on the synthesis of heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have demonstrated an expeditious approach to creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These findings contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design (Mohareb et al., 2004).

Fluoroionophore Development

Research into the development of fluoroionophores based on diamine-salicylaldehyde derivatives has led to the creation of compounds capable of selectively chelating metal cations such as Zn+2. These fluoroionophores have shown potential in cellular metal staining, offering new tools for biological and chemical research (Hong et al., 2012).

properties

IUPAC Name |

ethyl 2-[2-(2,4-dimethylpyrazole-3-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-4-25-14(23)9-22-12-6-5-11(18)7-13(12)26-17(22)20-16(24)15-10(2)8-19-21(15)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIQGNKONGMWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

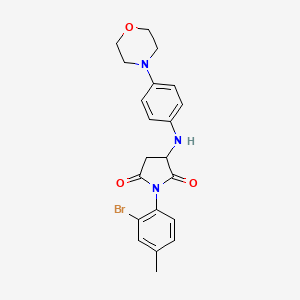

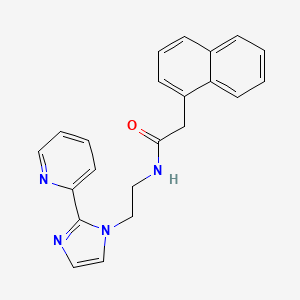

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

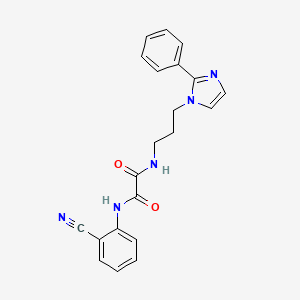

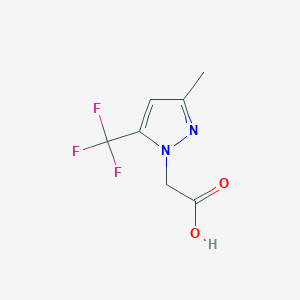

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2958269.png)

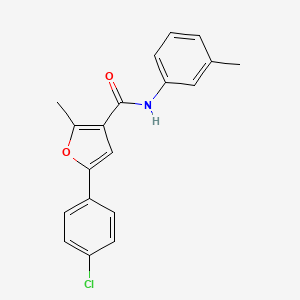

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)

![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)